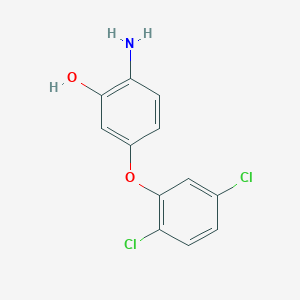
2-Amino-5-(2,5-dichlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2,5-dichlorophenoxy)phenol is an organic compound with the molecular formula C12H9Cl2NO2 It is a phenolic compound that contains both amino and dichlorophenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,5-dichlorophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,5-dichlorophenol with 2-amino-5-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2,5-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-(2,5-dichlorophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2,5-dichlorophenoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichlorophenoxy group can interact with lipid membranes, altering their properties. These interactions can lead to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-chlorophenol
- 2-Amino-4-methoxyphenol
- 2-Amino-5-nitrophenol
Uniqueness
2-Amino-5-(2,5-dichlorophenoxy)phenol is unique due to the presence of both amino and dichlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications compared to its analogs .
Propiedades
Número CAS |
91218-62-1 |
|---|---|
Fórmula molecular |
C12H9Cl2NO2 |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
2-amino-5-(2,5-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-7-1-3-9(14)12(5-7)17-8-2-4-10(15)11(16)6-8/h1-6,16H,15H2 |
Clave InChI |
LHJBSNFTUDYWLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


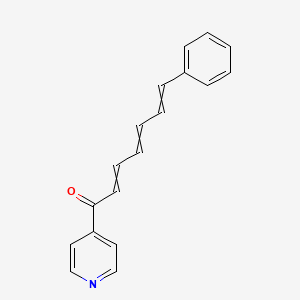
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
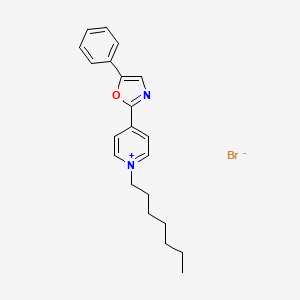
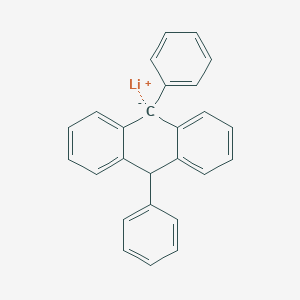
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
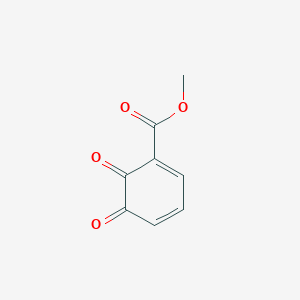
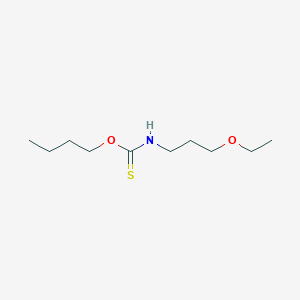
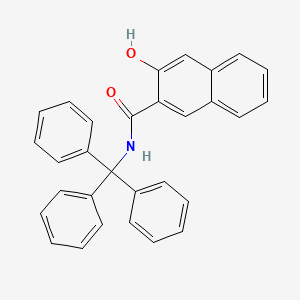
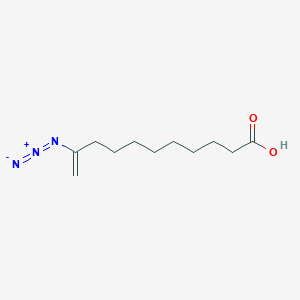
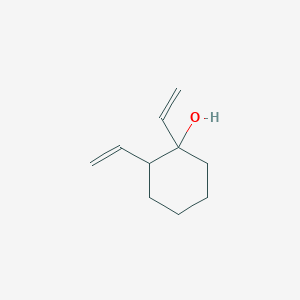
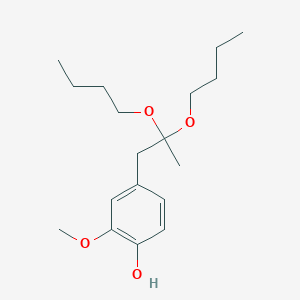
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
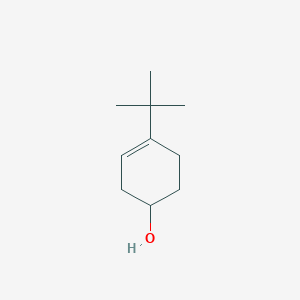
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
